molecular formula C11H13ClN2O B2603907 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine CAS No. 720693-20-9

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B2603907
CAS No.: 720693-20-9
M. Wt: 224.69
InChI Key: FFURHYJBLKFXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H13ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a pyridine ring substituted with a chloro group and a piperidinylcarbonyl group, making it a versatile molecule for synthetic and research purposes .

Scientific Research Applications

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including “2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine”, have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine typically involves the reaction of 2-chloropyridine with piperidine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFURHYJBLKFXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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